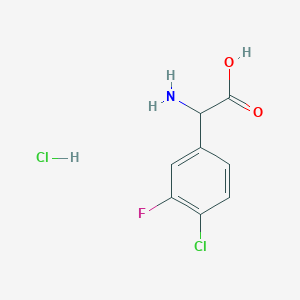

2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid hydrochloride

Description

Properties

IUPAC Name |

2-amino-2-(4-chloro-3-fluorophenyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClFNO2.ClH/c9-5-2-1-4(3-6(5)10)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCAODCXJDZSULF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(C(=O)O)N)F)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135916-92-5 | |

| Record name | 2-amino-2-(4-chloro-3-fluorophenyl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 4-chloro-3-fluoroaniline.

Reaction with Glyoxylic Acid: The aniline derivative undergoes a reaction with glyoxylic acid to form the corresponding imine.

Hydrolysis: The imine is then hydrolyzed to yield 2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid.

Formation of Hydrochloride Salt: Finally, the free acid is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Types of Reactions:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can undergo reduction reactions, particularly at the aromatic ring, to form various reduced derivatives.

Substitution: The chlorine and fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products:

Oxidation: Nitroso and nitro derivatives.

Reduction: Reduced aromatic derivatives.

Substitution: Various substituted phenylacetic acid derivatives.

Scientific Research Applications

2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: It is used in studies investigating the effects of halogenated phenylacetic acid derivatives on biological systems.

Mechanism of Action

The mechanism of action of 2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid hydrochloride involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with target proteins, while the halogen atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Halogen-Substituted Derivatives

Analysis :

- Electron-withdrawing effects: The target compound’s 4-Cl-3-F substitution creates moderate electron withdrawal compared to dichloro derivatives (stronger) or mono-fluoro analogs (weaker). This balance may optimize binding in hydrophobic enzyme pockets .

Backbone-Modified Analogues

Table 2: Amino Acid Chain Variations

Analysis :

- Chain length: Propanoic acid derivatives (C3 backbone) offer greater conformational flexibility, useful in peptide mimetics .

- Esterification : Methyl esters (e.g., ) improve bioavailability by masking the carboxylic acid, facilitating cellular uptake .

Heterocyclic and Aromatic Ring Variants

Table 3: Non-Phenyl Analogues

Biological Activity

2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid hydrochloride is a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores its biochemical properties, cellular effects, molecular mechanisms, and implications in metabolic pathways, supported by data tables and case studies.

The compound is known for its ability to interact with enzymes, proteins, and other biomolecules. It can act as both a substrate and an inhibitor in enzymatic reactions, particularly affecting aminotransferases and dehydrogenases. The structural compatibility of this compound with enzyme active sites facilitates these interactions, leading to either activation or inhibition of enzymatic activity.

Cellular Effects

2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid hydrochloride significantly influences cellular functions by modulating cell signaling pathways and gene expression. Research indicates that it alters the expression of genes involved in metabolic processes, impacting cellular energy production and utilization. Additionally, it interacts with receptors and signaling molecules, affecting cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action involves binding interactions with biomolecules that can alter enzyme conformation and activity. This compound can inhibit or activate enzymes depending on the nature of its interactions. Furthermore, it influences gene expression by interacting with transcription factors, leading to changes in transcriptional activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of 2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid hydrochloride are crucial for understanding its long-term effects on cellular function. Studies show that while the compound remains stable under standard conditions, its biological activity may diminish over time due to gradual degradation. Long-term exposure can lead to sustained changes in cellular metabolism.

Metabolic Pathways

This compound plays a role in various metabolic pathways by interacting with key metabolic enzymes involved in glycolysis and the citric acid cycle. These interactions are essential for regulating metabolic flux and metabolite levels, highlighting its importance in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution within cells are mediated by specific transporters that facilitate the movement across cellular membranes. The localization of this compound within different cellular compartments can significantly influence its biological activity and function.

Subcellular Localization

2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid hydrochloride's subcellular localization is determined by targeting signals that direct it to specific organelles. Its activity is influenced by this localization, as interactions with biomolecules are dependent on spatial distribution within the cell.

Case Studies

Several studies have investigated the biological activity of 2-Amino-2-(4-chloro-3-fluorophenyl)acetic acid hydrochloride:

- Anticancer Activity : A study demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa cells. It was found to arrest the cell cycle at the G2/M phase through mechanisms involving tubulin polymerization inhibition .

- Anti-inflammatory Effects : In vitro assays revealed that the compound significantly inhibits pro-inflammatory cytokine release in LPS-stimulated macrophages, indicating potential use as an anti-inflammatory agent .

- Metabolic Regulation : Research highlighted its role in modulating key metabolic enzymes, suggesting a potential application in metabolic disorders where energy regulation is disrupted.

Data Tables

| Biological Activity | IC50 Values (µM) | Cell Lines Tested | Mechanism |

|---|---|---|---|

| Cytotoxicity | 5.0 - 12.0 | HeLa, NCI-H23 | Cell cycle arrest at G2/M phase |

| Anti-inflammatory | 0.283 | Macrophages | Inhibition of TNF-a release |

| Metabolic enzyme modulation | Varies | HepG2 | Regulation of glycolytic enzymes |

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a key reaction for generating the free acid form from its precursors. The compound’s hydrochloride salt is often synthesized via acidic hydrolysis of intermediates:

Acidic Hydrolysis of Trichloroethyl Precursors

Patents describe the hydrolysis of 1-(2,2,2-trichloroethyl)-substituted fluorophenyl intermediates under strong acidic conditions to yield fluorophenylacetic acids . For example:

- Reaction Conditions : 25% HCl, 80–95°C, 8 hours.

- Mechanism : Acid-catalyzed cleavage of the trichloroethyl group, resulting in the formation of the carboxylic acid moiety .

- Yield : Up to 99% purity (HPLC) for analogous compounds like 4-fluorophenylacetic acid .

Example Reaction Pathway :

Functional Group Transformations

The amino and carboxylic acid groups enable diverse derivatization:

Amidation and Esterification

- Amidation : Reacting with acyl chlorides or anhydrides forms amide derivatives. For example, coupling with benzoyl chloride yields N-benzoyl-protected analogs.

- Esterification : Treatment with methanol/HSO produces methyl esters, useful for further synthetic modifications.

Typical Conditions :

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Amidation | Benzoyl chloride, DCM, RT | N-Benzoyl derivative |

| Esterification | Methanol, HSO, reflux | Methyl ester |

Key Synthetic Routes

- Intermediate Hydrolysis (as above) :

- Starting from 1-(2,2,2-trichloroethyl)-4-chloro-3-fluorobenzene.

- Requires HCl and heat for deprotection.

- Catalytic Amination :

Comparison of Substituent Effects :

| Position of Substituent | Reactivity (Hydrolysis) | Purity (HPLC) |

|---|---|---|

| 4-Chloro-3-fluoro | Moderate | >99% |

| 2,3-Difluoro | High | >99% |

| 4-Fluoro | High | >99% |

Stability and Degradation

Q & A

Q. Methodology :

- Stereoselective enzymatic synthesis : Use nitrilases from uncultured environmental samples to catalyze the hydrolysis of nitriles to carboxylic acids, ensuring enantioselectivity. Reaction conditions (e.g., pH 8, 37°C, ammonium chloride as a reagent) can be adapted from similar fluorophenyl glycine derivatives .

- Chiral resolution : Employ chiral auxiliaries or chromatography (e.g., HPLC with chiral columns) to separate enantiomers, as demonstrated for structurally related amino acids .

- Hydrochloride salt formation : React the free base with hydrochloric acid in aqueous or alcoholic solvents, followed by recrystallization to achieve purity >95% .

Advanced: How can reaction conditions be optimized to improve yield and enantiomeric excess (ee)?

Q. Methodology :

- Parameter screening : Use design of experiments (DoE) to evaluate pH (6–9), temperature (25–50°C), and catalyst loading (nitrilase concentration). Monitor ee via chiral HPLC .

- Solvent effects : Test polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility of aromatic intermediates, as seen in fluorophenyl acetic acid syntheses .

- In situ monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and minimize by-product formation .

Basic: What analytical techniques confirm structural identity and purity?

Q. Methodology :

- NMR spectroscopy : Assign peaks for the aromatic protons (4-chloro-3-fluorophenyl group at δ 7.2–7.8 ppm) and α-amino protons (δ 3.8–4.2 ppm). Compare with published spectra of fluorinated amino acids .

- HPLC-MS : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mass spectrometry (expected [M+H]+ = 248.6) for purity assessment .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry, leveraging databases like Cambridge Structural Database (CSD) for analogous compounds .

Advanced: How to resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR)?

Q. Methodology :

- Dynamic effects : Investigate restricted rotation of the aryl group using variable-temperature NMR (VT-NMR) to identify conformational exchange .

- Impurity profiling : Perform LC-MS/MS to detect trace by-products (e.g., dehalogenated or oxidized derivatives) that may cause signal interference .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ADF software) .

Advanced: How to design stability studies under varying conditions?

Q. Methodology :

- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor decomposition via HPLC .

- pH stability : Prepare buffered solutions (pH 1–12) and assess hydrolysis over 24–72 hours. Quench aliquots with cold acetonitrile for analysis .

- Solid-state stability : Store samples in airtight containers with desiccants at -20°C, 4°C, and 25°C, analyzing crystallinity via PXRD .

Basic: What are recommended handling and storage protocols?

Q. Methodology :

- Storage : Keep as a lyophilized powder at -20°C in amber vials to prevent photodegradation. For solutions, use inert atmospheres (N₂) to avoid oxidation .

- Safety : Use fume hoods for HCl fumes during salt formation. Refer to SDS guidelines for PPE (gloves, lab coat) .

Advanced: What impurities are common, and how are they characterized?

Q. Methodology :

- Process-related impurities : Identify unreacted starting materials (e.g., 4-chloro-3-fluorophenylacetonitrile) via GC-MS or residual solvent analysis .

- Degradation products : Detect hydrolyzed acids or dimeric species using high-resolution mass spectrometry (HRMS) and compare with certified reference standards .

Advanced: How can computational modeling predict reactivity or metabolic pathways?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.